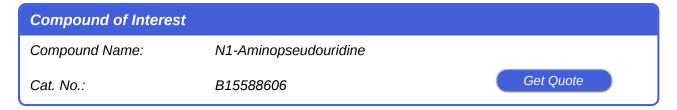


N1-Aminopseudouridine and Its Potential Impact on RNA Secondary Structure: A Comparative Guide

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A note on the availability of data: Direct experimental data on the impact of **N1-Aminopseudouridine** (N1-amΨ) on RNA secondary structure, thermodynamic stability, and translational efficiency is not yet widely available in the published scientific literature. This guide provides a comprehensive comparison of the well-characterized and highly relevant modified nucleosides, Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), against the canonical Uridine (U). This framework allows for an informed, prospective analysis of how N1-amΨ might influence RNA structure and function based on its unique chemical properties.

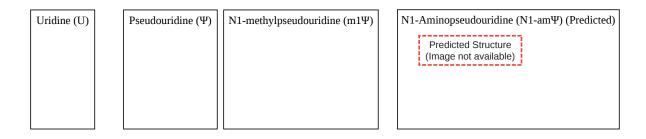
Executive Summary

The modification of nucleosides within messenger RNA (mRNA) has become a cornerstone of modern RNA therapeutics and vaccine development. These modifications can profoundly influence the structural and functional properties of mRNA, leading to enhanced stability, increased protein translation, and reduced immunogenicity. While Pseudouridine (Ψ) and N1-methylpseudouridine (Ψ) are the most extensively studied and utilized uridine analogs, the potential of other novel modifications like **N1-Aminopseudouridine** (N1-am Ψ) is an area of growing interest. This guide compares the known effects of Ψ and Ψ 0 RNA secondary structure and function, providing a basis for predicting the behavior of N1-am Ψ .

Comparative Analysis of Uridine Analogs



The structural differences between Uridine, Pseudouridine, N1-methylpseudouridine, and the hypothesized **N1-Aminopseudouridine** lay the foundation for their distinct effects on RNA biology.



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Caption: Chemical structures of Uridine and its analogs.

Impact on RNA Secondary Structure and Stability

The stability of RNA secondary structures, such as helices and loops, is crucial for its function. Nucleoside modifications can alter the thermodynamics of base pairing and stacking interactions.



Feature	Uridine (U)	Pseudouridine (Ψ)	N1- methylpseudo uridine (m1Ѱ)	N1- Aminopseudo uridine (N1- amΨ) (Predicted)
Key Structural Difference	N1-C1' glycosidic bond	C5-C1' glycosidic bond; N1-H donor	C5-C1' glycosidic bond; N1-CH3	C5-C1' glycosidic bond; N1-NH2
Hydrogen Bonding	Standard Watson-Crick pairing with Adenine.	N1-H acts as an additional H-bond donor, enhancing base pairing and allowing wobble pairing with G, U, or C.[1][2]	N1-methyl group eliminates the extra H-bond donor, enforcing standard Watson-Crick pairing.[1][2]	N1-amino group would act as a new H-bond donor, potentially forming different non-canonical pairs.
Thermodynamic Stability	Baseline stability.	Increases thermodynamic stability of RNA duplexes by enhancing base stacking and providing an additional H- bond donor.[1][3] The stabilization is context- dependent.[1][2]	Further increases duplex stability compared to Ψ , likely due to stronger stacking interactions.[1][4]	The effect is unknown, but the N1-amino group's H-bonding potential could influence duplex stability in a novel way.
Conformational Preference	Prefers C2'-endo sugar pucker.	Promotes a C3'- endo sugar pucker, which is characteristic of A-form RNA helices, and enhances local	Similar to Ψ , it favors the C3'-endo conformation, contributing to a more rigid and	Likely to maintain the C3'-endo preference of the pseudouridine core.







base stacking.[1] stable helical [2] structure.[1]

Effects on Translation and Immunogenicity

Modifications to uridine have been instrumental in overcoming the primary hurdles of mRNA therapeutics: translational efficiency and innate immune activation.



Feature	Uridine (U)	Pseudouridine (Ψ)	N1- methylpseudo uridine (m1平)	N1- Aminopseudo uridine (N1- amΨ) (Predicted)
Translational Efficiency	Baseline translation. Unmodified mRNA can be poorly translated in vivo.	Increases translational capacity compared to U. [5]	Significantly enhances protein expression, outperforming Ψ-modified mRNA. [6][7]	Unknown. The interaction of the N1-amino group with the ribosome would determine its effect on translation.
Translational Fidelity	High fidelity.	Can increase misreading of codons, particularly stop codons, due to its ability to form wobble base pairs.[8]	Generally maintains high translational fidelity, comparable to unmodified mRNA.[9]	Unknown. The potential for non-canonical base pairing with the N1-amino group could impact translational fidelity.
Immunogenicity	Unmodified mRNA is recognized by innate immune sensors (e.g., TLRs, RIG-I), leading to an inflammatory response and reduced protein expression.[10] [11]	Reduces innate immune recognition, leading to lower inflammatory responses compared to unmodified mRNA.[5]	Strongly dampens the innate immune response, more effectively than Ψ.[6][7][10] This is a key reason for its use in COVID-19 vaccines.[9]	Unknown. The chemical nature of the N1-amino group would determine its interaction with immune sensors.



Prospective Analysis of N1-Aminopseudouridine (N1-amΨ)

While direct experimental data is lacking, we can hypothesize the impact of an N1-amino substitution on pseudouridine based on chemical principles:

- Hydrogen Bonding: The primary amine (-NH2) at the N1 position introduces two new hydrogen bond donors. This is a significant change from both the single N1-H donor in Ψ and the non-donating N1-CH3 group in m1Ψ. This could allow for novel base pairing interactions, potentially altering the secondary structure landscape of the RNA.
- Base Stacking: The electronic properties of the amino group would differ from the methyl group, which could lead to altered base stacking energies. Computational modeling has shown that methylation can significantly increase stacking energy.[12] The effect of an amino group would require specific theoretical and experimental investigation.
- Interaction with Cellular Machinery: The N1-amino group would present a different chemical
 face to the ribosome during translation and to innate immune sensors. Whether this would
 be beneficial for translational fidelity and immune evasion is an open question that warrants
 experimental exploration.

Experimental Protocols

Determining the impact of novel modifications like N1-am Ψ requires a suite of established experimental techniques.

In Vitro Transcription of Modified RNA

Objective: To synthesize RNA molecules containing modified nucleosides.

Methodology:

- Template Preparation: A linear DNA template containing a T7 RNA polymerase promoter upstream of the sequence of interest is generated by PCR or plasmid linearization.
- Transcription Reaction: The reaction is assembled with the DNA template, T7 RNA polymerase, and a mixture of the four ribonucleoside triphosphates (NTPs). To incorporate a



modified nucleoside, the corresponding canonical NTP (e.g., UTP) is partially or fully replaced with the modified NTP (e.g., N1-am Ψ -TP).[5][13]

- Purification: The resulting RNA is purified to remove the DNA template, unincorporated NTPs, and enzymes. This is typically achieved through DNase treatment followed by lithium chloride precipitation or column purification.
- Quality Control: The integrity and concentration of the synthesized RNA are assessed using gel electrophoresis and UV-Vis spectrophotometry.

RNA Secondary Structure Probing (SHAPE-MaP)

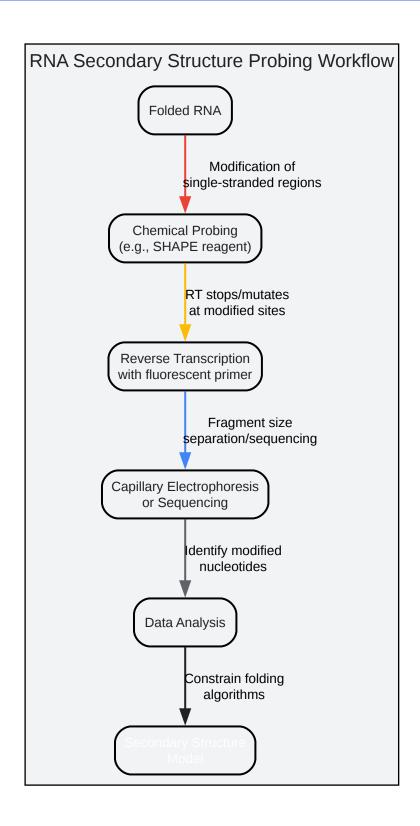
Objective: To determine the secondary structure of an RNA molecule at single-nucleotide resolution.

Methodology:

- RNA Folding: The purified RNA is folded in a buffer that mimics physiological conditions.
- Chemical Modification: A SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent (e.g., 1M7) is added to the folded RNA. This reagent preferentially acylates the 2'-hydroxyl group of flexible (typically single-stranded) nucleotides.
- Reverse Transcription: The modified RNA is reverse transcribed using a fluorescently labeled primer. The reverse transcriptase stalls or introduces a mutation at the site of modification.
- Analysis: The resulting cDNA fragments are analyzed by capillary electrophoresis or nextgeneration sequencing. The positions of reverse transcription stops or mutations reveal the single-stranded regions of the RNA.
- Structure Modeling: The experimental data is used as constraints to guide computational RNA secondary structure prediction algorithms to generate a more accurate structural model.

Visualizing Key Concepts Workflow for RNA Secondary Structure Probing



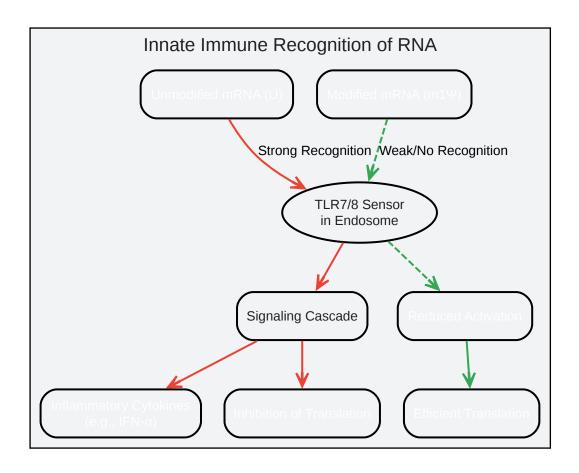


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Caption: A generalized workflow for determining RNA secondary structure.



Dampening of Innate Immune Response by Modified Nucleosides



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Caption: Modified nucleosides like m1Ψ reduce recognition by innate immune sensors.

Conclusion

The incorporation of modified nucleosides into mRNA is a powerful strategy for enhancing its therapeutic potential. While N1-methylpseudouridine has emerged as a superior modification for improving stability, translational efficiency, and reducing immunogenicity, the exploration of novel analogs is crucial for the continued advancement of RNA-based medicines. Although direct experimental data on N1-Aminopseudouridine is not yet available, its unique chemical structure, particularly the introduction of a new hydrogen bond donor at the N1 position, suggests that it could have distinct and potentially beneficial effects on RNA secondary structure and function. Further research, employing the experimental methodologies outlined in



this guide, is necessary to elucidate the properties of N1-am Ψ and determine its viability as a tool for developing next-generation RNA therapeutics.

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